molecular formula C19H19ClN2O4S B2489274 N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide CAS No. 1788541-50-3

N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2489274
CAS No.: 1788541-50-3
M. Wt: 406.88
InChI Key: FNMKILQGTORJGC-UHFFFAOYSA-N
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Description

N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide is a complex organic compound featuring a pyrrolidine ring, a sulfonyl group, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-chlorobenzenesulfonyl chloride, pyrrolidine, and 4-aminophenylacetamide.

    Step 1: The reaction of 4-chlorobenzenesulfonyl chloride with pyrrolidine in the presence of a base such as triethylamine forms the intermediate 4-(3-(4-chlorophenyl)sulfonyl)pyrrolidine.

    Step 2: This intermediate is then reacted with 4-aminophenylacetamide under conditions that facilitate amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: Electrophilic aromatic substitution can occur on the chlorophenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Halogenation or nitration can be achieved using reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the selectivity and efficiency of catalytic processes.

    Materials Science: It can be used in the synthesis of polymers and advanced materials due to its structural complexity.

Biology and Medicine

    Pharmacology: The compound has potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biochemical pathways and molecular interactions.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of more complex molecules.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(3-(phenylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide: Lacks the chlorine atom, which may affect its binding affinity and specificity.

    N-(4-(3-((4-methylphenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide: Contains a methyl group instead of chlorine, potentially altering its chemical reactivity and biological activity.

Uniqueness

The presence of the 4-chlorophenyl group distinguishes N-(4-(3-((4-chlorophenyl)sulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide from its analogs, potentially enhancing its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[4-[3-(4-chlorophenyl)sulfonylpyrrolidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O4S/c1-13(23)21-16-6-2-14(3-7-16)19(24)22-11-10-18(12-22)27(25,26)17-8-4-15(20)5-9-17/h2-9,18H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNMKILQGTORJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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